Angelic acid
Overview
Description
Angelic acid, also known as (2 Z )-2-Methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid. It is primarily found in the plants of the family Apiaceae1. It is a volatile solid with a biting taste and a pungent sour odor1. The cis isomer of 2-methyl-2-butenoic acid, Angelic acid, can easily convert to the trans isomer, tiglic acid, upon heating or reaction with inorganic acids1.
Synthesis Analysis
The biosynthesis of Angelic acid has been achieved in yeast. The process involves the expression of genes identified in the biosynthetic cluster ssf of Streptomyces sp. SF2575 in Saccharomyces cerevisiae2. The intracellular propionyl-CoA level is increased by exogenous feeding of propionate and heterologous expression of a propionyl-CoA synthase from Streptomyces sp2.Molecular Structure Analysis
Angelic acid is an unsaturated aliphatic carboxylic acid. It is often found together with its more thermodynamically stable trans isomer, tiglic acid3. The arrangement of its atoms and the position of the double bond are demonstrated by its catalytic hydrogenation to stearic acid4.Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions of Angelic acid.Physical And Chemical Properties Analysis
Angelic acid has a molar mass of 100.117 g·mol −1. It has a melting point of 45.5 °C and a boiling point of 185 °C1. It crystallizes in colorless monoclinic prisms which dissolve rapidly in alcohol or hot water and slowly in cold water1.Scientific Research Applications
Dermal Protection Against UVA Irradiation
- Angelic acid has been found to have a protective effect against UVA-induced proliferative inhibition in normal human dermal fibroblasts (NHDFs). It exhibits scavenging activity for intracellular reactive oxygen species (ROS) increased by UVA irradiation and regulates cellular mechanisms associated with connective tissue density, suggesting its potential as an efficacious cosmetic material to prevent dermal cellular damages (Ku, 2018).
Microbial Production for Therapeutic Benefits
- The biosynthesis of angelyl-CoA, a CoA-activated form of angelic acid, has been achieved in Saccharomyces cerevisiae. This development is crucial since angelates, derivatives of angelic acid, have demonstrated therapeutic benefits, including anti-inflammatory and anti-cancer effects. The microbial production method offers a sustainable alternative for the production of these pharmaceutically important compounds (Callari et al., 2018).
Chemical Synthesis in Medicinal Chemistry
- Angelic acid has been used in the proposed total synthesis of sesquiterpenoids from Chrysanthemum indicum, highlighting its role in the fabrication of complex organic compounds with potential medicinal applications (Xiujie et al., 2022).
Study of Geometrical Isomerism
- Angelic acid, found in the roots of Angelica archangelica, has been a subject of study in the field of geometrical isomerism, helping to understand the structural and chemical properties of isomeric unsaturated acids (Tutton, 1892).
Photooxidation Studies
- Research has been conducted on the photooxidations of angelic acid using singlet oxygen in various solvents. This study contributes to the understanding of hydrogen-bonding interactions between solvents and substrates, relevant in organic chemistry and possibly pharmaceutical applications (Stensaas et al., 2002).
Biosynthesis of Angelic Acid in Plants
- Studies on the biosynthesis of angelic acid in plants, such as Cynoglossum officinale, have been conducted to understand its natural production and potential use in phytochemistry and pharmacology (McGaw & Woolley, 1979).
Catalysis Research
- Angelic acid has been explored in catalysis research, such as in the esterification of high free fatty acids in supercritical methanol, highlighting its potential application in biochemical and industrial processes (Syazwani et al., 2017).
Safety And Hazards
Angelic acid is corrosive to metals and causes severe skin burns and eye damage5. It may also cause respiratory irritation5. It must be handled with care, and personal protective equipment should be used when handling it5.
Future Directions
Angelic acid and its esters have been found in other plants, such as Roman chamomile (Anthemis nobilis), sabadilla (Schoenocaulon officinale), and lovage (Levisticum officinale)3. They are used primarily as their esters in products such as perfumes and flavorings3. The angelic ester petasin, originally discovered in the common butterbur plant (Petasites hybridus), is a sesquiterpene with potential medical uses3.
properties
IUPAC Name |
(Z)-2-methylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIERETOOQGIECD-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897430 | |
Record name | 2-Methylisocrotonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Angelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
85.50 to 87.50 °C. @ 13.00 mm Hg | |
Record name | Angelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in hot water | |
Record name | Angelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,3-Dimethylacrylic acid, (Z)- | |
CAS RN |
565-63-9 | |
Record name | Angelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Angelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angelic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylisocrotonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIMETHYLACRYLIC ACID, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54U4ZPB36F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Angelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 °C | |
Record name | Angelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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